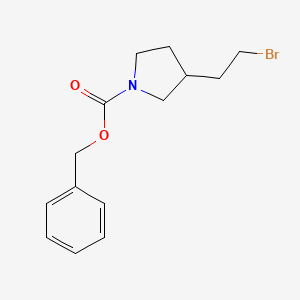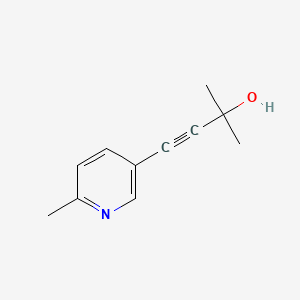
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is a chemical compound with a unique structure that includes both an alkyne and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- can be achieved through several methods. One common approach involves the condensation of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is widely used due to its efficiency and the availability of starting materials.
Industrial Production Methods
On an industrial scale, 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is produced as a precursor to terpenes and terpenoids . The large-scale production involves optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Selective hydrogenation of the alkyne group can yield alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-butyn-2-ol: Similar structure but lacks the pyridine ring.
3-Butyn-2-ol: Similar alkyne group but different substituents.
Uniqueness
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is unique due to the presence of both an alkyne and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
52535-35-0 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-methyl-4-(6-methylpyridin-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H13NO/c1-9-4-5-10(8-12-9)6-7-11(2,3)13/h4-5,8,13H,1-3H3 |
Clave InChI |
KJJAFWJUOBJLAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C#CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



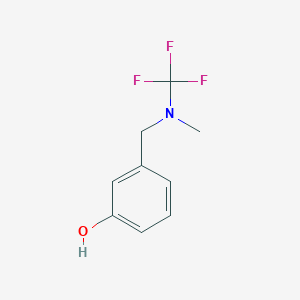
![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)

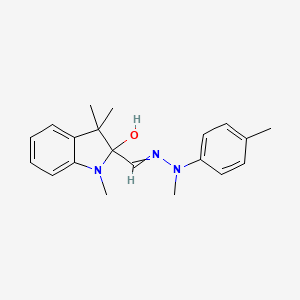
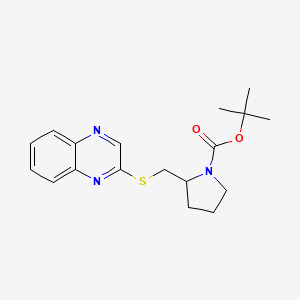
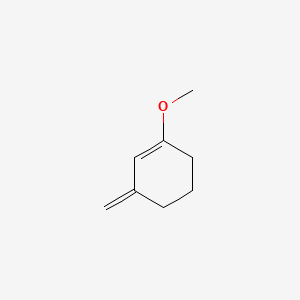
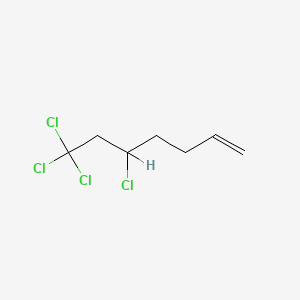
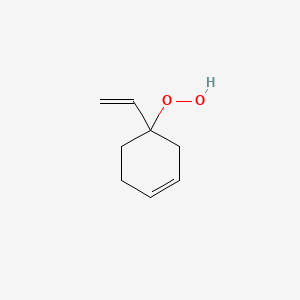
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)



